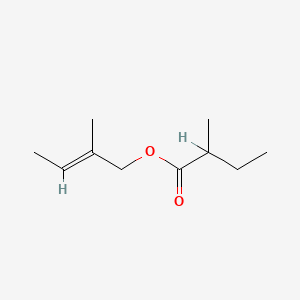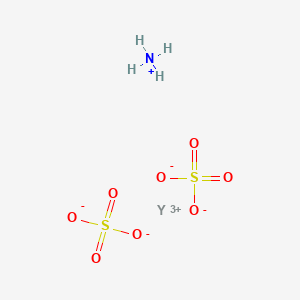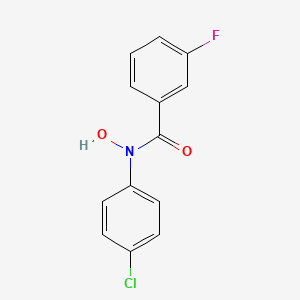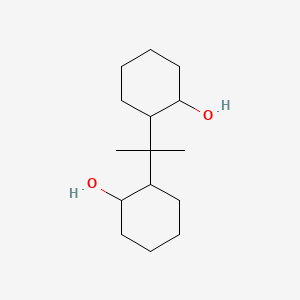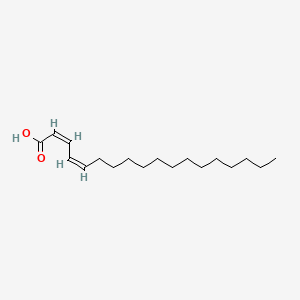
(Z,Z)-Octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound plays a crucial role in various biological processes, including cell membrane structure and function, and is a precursor to bioactive lipid mediators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z,Z)-Octadecadienoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of triglycerides found in vegetable oils, such as soybean or sunflower oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under controlled temperature and pressure conditions to yield free fatty acids, including this compound.
Industrial Production Methods: Industrially, this compound is primarily obtained from the extraction and purification of vegetable oils. The oil is first extracted using mechanical pressing or solvent extraction methods. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to remove impurities and obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Z,Z)-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction occurs when this compound is exposed to oxygen, leading to the formation of hydroperoxides and subsequent breakdown products such as aldehydes and ketones.
Reduction: Hydrogenation of this compound can convert it into stearic acid, a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like brominated linoleic acid.
Common Reagents and Conditions:
Oxidation: Typically involves atmospheric oxygen or specific oxidizing agents like potassium permanganate under mild conditions.
Reduction: Utilizes hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under elevated temperatures and pressures.
Substitution: Halogenation reactions often use halogen gases (e.g., bromine) or halogenating agents (e.g., N-bromosuccinimide) under controlled conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Brominated linoleic acid and other halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-Octadecadienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and polymers.
Biology: Plays a role in cell signaling and membrane fluidity. It is also involved in the biosynthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
Medicine: Studied for its potential therapeutic effects in conditions such as cardiovascular diseases, inflammatory disorders, and skin health. It is also used in the formulation of dietary supplements and pharmaceuticals.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and moisturizing properties.
Wirkmechanismus
The mechanism of action of (Z,Z)-Octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a substrate for the enzymatic production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These eicosanoids act as signaling molecules that modulate various physiological processes, such as inflammation, blood clotting, and immune responses.
Vergleich Mit ähnlichen Verbindungen
(Z,Z,Z)-Octadecatrienoic acid (alpha-linolenic acid): An omega-3 fatty acid with three double bonds, known for its anti-inflammatory properties.
(Z,Z,Z)-9,12,15-Octadecatrienoic acid (gamma-linolenic acid): An omega-6 fatty acid with three double bonds, involved in the production of anti-inflammatory eicosanoids.
Stearic acid: A saturated fatty acid with no double bonds, commonly found in animal fats and some plant oils.
Uniqueness: (Z,Z)-Octadecadienoic acid is unique due to its specific role as an essential fatty acid and its involvement in the biosynthesis of eicosanoids. Unlike saturated fatty acids, it contributes to maintaining membrane fluidity and function. Compared to other polyunsaturated fatty acids, its specific double bond configuration and position make it a critical component in various biological processes.
Eigenschaften
CAS-Nummer |
28984-77-2 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2Z,4Z)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)/b15-14-,17-16- |
InChI-Schlüssel |
ADHNUPOJJCKWRT-WHEHHYQMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C\C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





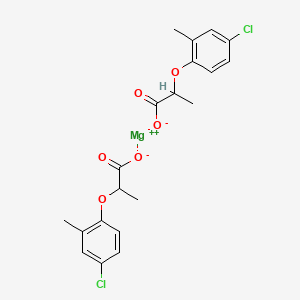
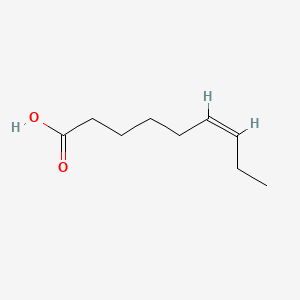
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
